N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride
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Overview
Description
N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorophenyl and morpholino groups in its structure suggests potential biological activity and utility in drug design and development.
Preparation Methods
The synthesis of N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine to facilitate the substitution reactions. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with 3-fluoroaniline to form N2,N4-bis(3-fluorophenyl)-1,3,5-triazine-2,4-diamine.
Step 2: The intermediate is then treated with morpholine under similar conditions to yield the final product, N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine.
Step 3: The product is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Agriculture: The compound’s derivatives are explored for their herbicidal and pesticidal properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride can be compared with other similar compounds, such as:
N2,N4-bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine: This compound also contains fluorophenyl groups but differs in its core structure and functional groups.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity, similar to the compound .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorophenyl and morpholino groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-N,4-N-bis(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O.2ClH/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27;;/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPLIPKOUSFMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC(=CC=C4)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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